molecular formula C14H22N6O4 B1250232 8-Butylaminoadenosine CAS No. 65456-84-0

8-Butylaminoadenosine

Cat. No.: B1250232
CAS No.: 65456-84-0
M. Wt: 338.36 g/mol
InChI Key: OQQOFNMNLZCUPG-UHFFFAOYSA-N
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Description

8-Butylaminoadenosine is a synthetic adenosine derivative characterized by a butylamino substitution at the 8-position of the adenine base. The 8-position modification is critical for altering binding affinity and selectivity toward cellular targets compared to unmodified adenosine.

Properties

CAS No.

65456-84-0

Molecular Formula

C14H22N6O4

Molecular Weight

338.36 g/mol

IUPAC Name

2-[6-amino-8-(butylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H22N6O4/c1-2-3-4-16-14-19-8-11(15)17-6-18-12(8)20(14)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,2-5H2,1H3,(H,16,19)(H2,15,17,18)

InChI Key

OQQOFNMNLZCUPG-UHFFFAOYSA-N

SMILES

CCCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

CCCCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

CCCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Synonyms

8-butylaminoadenosine
BAA-8BN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Butylaminoadenosine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: 8-Butylaminoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Butylaminoadenosine involves its interaction with adenosine receptors in the body. Adenosine receptors are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. By binding to these receptors, this compound can modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 8-butylaminoadenosine with structurally related adenosine derivatives, focusing on substituent effects, biological activities, and experimental applications.

Table 1: Comparison of 8-Substituted Adenosine Derivatives

Compound Substituent at 8-Position Molecular Weight (g/mol) Key Biological Activities Solubility Profile
This compound Butylamino (C₄H₉NH₂) ~363.4 (estimated) Hypothesized adenosine receptor modulation; antiviral potential (inferred) Low water solubility (alkyl chain hydrophobicity)
8-Methyladenosine Methyl (CH₃) 297.2 Activates RNase L in 2-5A system; antiviral activity Moderate (polar methyl group)
8-Phenylthioadenosine Phenylthio (C₆H₅S) 381.4 Inhibits transmethylation reactions; cytotoxic effects in cancer models Low (aromatic hydrophobicity)
8-Aminoadenosine Amino (NH₂) 282.3 Broad-spectrum antiviral activity; RNA synthesis inhibition High (polar amino group)

Key Findings:

Substituent Impact on Solubility: The butylamino group in this compound introduces significant hydrophobicity, reducing water solubility compared to 8-methyladenosine and 8-aminoadenosine. This property may limit its bioavailability but enhance membrane permeability in cellular assays. In contrast, 8-aminoadenosine’s polar amino group improves solubility, facilitating in vitro applications requiring aqueous environments .

Biological Activity: Antiviral Mechanisms: 8-Methyladenosine derivatives are known to activate RNase L, a key enzyme in the interferon-mediated antiviral response, via incorporation into 2',5'-oligoadenylates (2-5A) . Cytotoxicity: 8-Phenylthioadenosine exhibits cytotoxicity in cancer cell lines by disrupting S-adenosylmethionine (SAM)-dependent methylation processes . The butylamino group’s larger size and basicity might confer distinct interactions with methyltransferases or receptors.

Receptor Binding: Adenosine receptor (A1, A2A, A2B, A3) binding is highly sensitive to 8-position modifications. For example, 8-phenylthioadenosine shows reduced affinity for A1 receptors compared to unmodified adenosine due to steric hindrance . This compound’s bulky substituent may similarly alter receptor selectivity, though experimental data are lacking.

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